molecular formula C20H20ClN3O3S B2972269 (5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1105198-67-1

(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2972269
CAS RN: 1105198-67-1
M. Wt: 417.91
InChI Key: FPHLSLVFBCFXLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed via a reaction of a diamine and a diketone. The thiazole ring could be synthesized via a Hantzsch thiazole synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the rings may cause the molecule to be planar, or nearly so .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the chloro group could potentially be substituted with other groups in a nucleophilic substitution reaction. The compound could also participate in reactions typical for furans, thiazoles, and piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The biological activity of the compound would depend on its ability to interact with biological targets. For example, many drugs work by binding to proteins and affecting their activity . The specific mechanism of action would depend on the compound’s structure and the nature of its target .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive, it could be hazardous to handle. If the compound is biologically active, it could have toxic effects .

Future Directions

The study of this compound could potentially lead to the development of new drugs or other useful compounds. For example, modifications of the compound’s structure could lead to derivatives with enhanced activity or reduced side effects .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-17-5-4-14(21)11-15(17)20(25)24-8-6-23(7-9-24)12-19-22-16(13-28-19)18-3-2-10-27-18/h2-5,10-11,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLSLVFBCFXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

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